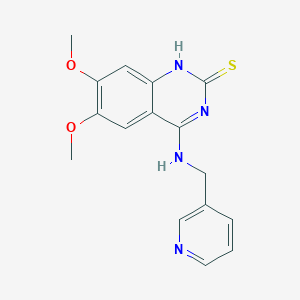
6,7-二甲氧基-4-(吡啶-3-基甲基氨基)-1H-喹唑啉-2-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy groups at positions 6 and 7, a pyridin-3-ylmethylamino group at position 4, and a thione group at position 2
科学研究应用
6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting protein kinases involved in cancer cell proliferation and survival.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: It is explored for its potential therapeutic applications in treating kinase-dependent diseases and conditions.
准备方法
The synthesis of 6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazoline core: This can be achieved by cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives.
Introduction of the methoxy groups: Methoxylation reactions are performed to introduce methoxy groups at positions 6 and 7 of the quinazoline core.
Attachment of the pyridin-3-ylmethylamino group: This step involves nucleophilic substitution reactions where the pyridin-3-ylmethylamine is introduced at position 4 of the quinazoline core.
Formation of the thione group:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反应分析
6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methoxy groups and the pyridin-3-ylmethylamino group can undergo substitution reactions with various nucleophiles or electrophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione involves its interaction with specific molecular targets, primarily protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its enzymatic activity. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation, survival, and migration, leading to the suppression of cancer cell growth and metastasis .
相似化合物的比较
6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione can be compared with other quinazoline derivatives such as:
Gefitinib: A well-known kinase inhibitor used in cancer therapy.
Erlotinib: Another kinase inhibitor with a similar mechanism of action.
Lapatinib: A dual kinase inhibitor targeting both EGFR and HER2.
The uniqueness of 6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione lies in its specific substitution pattern, which may confer distinct binding properties and biological activities compared to other quinazoline derivatives .
属性
IUPAC Name |
6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-21-13-6-11-12(7-14(13)22-2)19-16(23)20-15(11)18-9-10-4-3-5-17-8-10/h3-8H,9H2,1-2H3,(H2,18,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMMIBKGQNYPEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CN=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679567 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














